3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
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Description
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅Br ClNO ₄ and its molecular weight is 458.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of oxazine derivatives, including those with bromomethyl groups and chlorophenoxyl substitutions, involves strategies that capitalize on the inherent reactivity of these moieties. These methods might include cyclization reactions, halogenation, and coupling reactions which are fundamental in the synthesis of complex heterocyclic compounds. These synthetic strategies are crucial for developing pharmacologically active compounds, dyes, and materials with specific optical properties (Sainsbury, 1991; Grzybowski & Gryko, 2015).
Biological Activities
Compounds structurally similar to 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, such as oxazine and benzoxazine derivatives, exhibit a broad range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The variability in biological activity is attributed to the structural versatility of these compounds, allowing for targeted modifications to enhance or modify their bioactivity (Waisser & Kubicová, 1993).
Environmental and Material Applications
The incorporation of bromomethyl and chlorophenoxyl groups into heterocyclic frameworks such as oxazines may also influence the material properties of these compounds, making them suitable for applications in flame retardants and polymers. Novel brominated flame retardants, which could be structurally related to the compound , have been studied for their occurrence in various environments and consumer products, underscoring the importance of understanding their environmental fate and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Properties
IUPAC Name |
(3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEVAFQIMLAROP-FXAWDEMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)O[C@](C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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